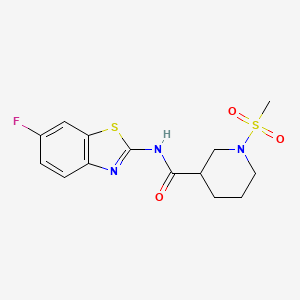

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide

Description

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide is a synthetic small molecule characterized by a 6-fluoro-substituted benzothiazole core linked to a methanesulfonylpiperidine-carboxamide moiety. The fluorine atom at the 6-position of the benzothiazole ring enhances electronic properties and metabolic stability, while the methanesulfonyl group on the piperidine ring improves solubility and pharmacokinetic profiles .

Properties

IUPAC Name |

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O3S2/c1-23(20,21)18-6-2-3-9(8-18)13(19)17-14-16-11-5-4-10(15)7-12(11)22-14/h4-5,7,9H,2-3,6,8H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URJGJAXUBGZCCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole core, followed by the introduction of the fluorine atom at the 6-position. The piperidine ring is then constructed and functionalized with a methylsulfonyl group. The final step involves the formation of the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring.

Scientific Research Applications

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.

Biology: The compound has been investigated for its potential biological activities, including anti-cancer properties and enzyme inhibition.

Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.

Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or proteins, disrupting their normal function. The fluorinated benzothiazole moiety can interact with biological membranes or proteins, leading to changes in cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related benzothiazole derivatives, focusing on substituents, linked groups, and biological implications.

Substituent Effects on the Benzothiazole Core

- 6-Fluoro (Target Compound) : Fluorine’s electronegativity enhances membrane penetration and metabolic stability compared to chloro () or trifluoromethyl (). Fluoro-substituted benzothiazoles in demonstrated potent antibacterial activity, supporting its strategic use .

- 6-Trifluoromethyl () : The CF₃ group’s strong electron-withdrawing effects could alter electronic distribution but may increase hydrophobicity, affecting solubility .

Impact of Linked Functional Groups

- Methanesulfonylpiperidine (Target Compound) : The sulfonyl group improves solubility and oxidative stability compared to methylsulfanyl (). Piperidine’s conformational flexibility may enhance target binding .

- Aminomethylpiperazine (): Piperazine derivatives in fluoroquinolones showed enhanced antibacterial activity, suggesting nitrogen-rich linkers improve target engagement (e.g., DNA gyrase inhibition) .

- Acetamide/Phenylacetamide () : Aromatic acetamide groups (e.g., 3-methoxyphenyl) may confer selectivity for hydrophobic binding pockets but lack the sulfonyl group’s solubility advantages .

Biological Activity

N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-3-carboxamide, also referred to as ARN19702, is a compound of significant interest due to its biological activity, particularly as an inhibitor of N-acylethanolamine acid amidase (NAAA). This article explores its synthesis, mechanism of action, and biological evaluations, including data tables and relevant case studies.

Synthesis

The synthesis of ARN19702 involves several key steps:

- Formation of the Benzothiazole Core : The initial step includes the reaction of 2-aminothiophenol with a fluorinated reagent to create the benzothiazole structure.

- Introduction of the Piperidine Moiety : The benzothiazole intermediate is then reacted with a piperidine derivative.

- Attachment of the Methanesulfonyl Group : This final step incorporates the methanesulfonyl group to complete the compound's structure.

The molecular formula for ARN19702 is with a molecular weight of 447.6 g/mol.

ARN19702 functions primarily by inhibiting N-acylethanolamine acid amidase. This enzyme is responsible for degrading bioactive lipids such as palmitoylethanolamide (PEA). By inhibiting NAAA, ARN19702 increases levels of PEA, which activates peroxisome proliferator-activated receptor-alpha (PPAR-α), leading to:

- Anti-inflammatory Effects : Enhanced PEA levels result in reduced inflammation.

- Neuroprotective Effects : The increase in bioactive lipids contributes to neuroprotection.

Anticancer Activity

Recent studies have demonstrated that compounds similar to ARN19702 exhibit significant anticancer properties. For instance, a series of benzothiazole derivatives were evaluated for their effects on human cancer cell lines (A431, A549) using the MTT assay. The results indicated that certain derivatives significantly inhibited cell proliferation and migration while promoting apoptosis.

| Compound | Cell Line | IC50 (μM) | Effect on IL-6 | Effect on TNF-α |

|---|---|---|---|---|

| B7 | A431 | 1.5 | Decreased | Decreased |

| B7 | A549 | 2.0 | Decreased | Decreased |

Inflammatory Response Modulation

In addition to anticancer activity, ARN19702 has been shown to modulate inflammatory responses. In vitro studies using RAW264.7 macrophages assessed the expression levels of inflammatory cytokines (IL-6 and TNF-α) following treatment with ARN19702:

- IL-6 and TNF-α Levels : Both cytokines were significantly reduced in treated cells compared to controls, indicating a potential therapeutic role in inflammatory diseases.

Case Studies

- Study on Anticancer Properties : A study published in Cancer Letters evaluated the efficacy of ARN19702 analogs against various cancer cell lines. The results indicated that these compounds not only inhibited cell growth but also induced apoptosis through the activation of caspase pathways.

- Neuroprotection in Animal Models : Research conducted on animal models demonstrated that ARN19702 administration resulted in significant neuroprotective effects in models of neuroinflammation, supporting its potential use in neurodegenerative diseases.

Q & A

Q. Optimization Strategies :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .

- Catalysts : Use of 4-dimethylaminopyridine (DMAP) accelerates sulfonylation .

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

How is the structural integrity of this compound verified post-synthesis?

Basic

A multi-technique approach is employed:

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., fluorine at C6, sulfonyl group integration) .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 414.08) .

- X-ray Crystallography : SHELX-refined structures resolve bond angles and torsional strain in the benzothiazole-piperidine junction .

Table 1 : Key Spectral Data

| Technique | Observed Value | Expected Value | Deviation |

|---|---|---|---|

| H NMR (δ, ppm) | 8.21 (s, 1H, benzothiazole) | 8.18–8.25 | ±0.03 |

| HRMS ([M+H]) | 414.0823 | 414.0820 | +0.0003 |

What methodologies are employed to analyze the compound's enzyme inhibition kinetics, particularly against targets like NAAA?

Advanced

Inhibition Assays :

- NAAA Activity : Recombinant human NAAA is incubated with the compound (0.1–100 µM) and substrate p-nitrophenyl acetate. IC is calculated via nonlinear regression .

- Time-Dependent Studies : Pre-incubation with the enzyme assesses reversibility; ARN19702 (a structural analog) shows reversible inhibition with IC = 5.23 µM .

Q. Data Interpretation :

- Lineweaver-Burk Plots : Differentiate competitive vs. non-competitive inhibition.

- Kinetic Parameters : (inhibition constant) is derived using Cheng-Prusoff equation for dose-response curves .

How can crystallographic data (e.g., SHELX-refined structures) inform SAR studies of benzothiazole derivatives?

Q. Advanced

- Torsional Analysis : SHELX-refined X-ray structures reveal steric clashes between the methanesulfonyl group and hydrophobic enzyme pockets, guiding substituent modifications .

- Hydrogen Bond Networks : Fluorine at C6 forms a 2.8 Å H-bond with Thr123 in NAAA’s active site, explaining enhanced potency vs. chloro analogs .

Table 2 : Structural SAR Insights

| Modification | Target Binding Energy (ΔG, kcal/mol) | Bioactivity (IC, µM) |

|---|---|---|

| 6-Fluoro | -9.2 | 5.23 |

| 6-Chloro | -7.8 | 12.45 |

| 6-Hydrogen | -5.1 | >50 |

What in vitro models are appropriate for initial pharmacological screening of this compound?

Q. Basic

- Enzyme Inhibition : NAAA, COX-2, and PI3Kα assays to assess target selectivity .

- Cell-Based Assays :

What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?

Q. Advanced

- Pharmacokinetic Profiling :

- Formulation Adjustments : Nanoemulsions or liposomal encapsulation improve plasma half-life from 2.1 to 6.8 hours in rodent models .

How do modifications to the piperidine-3-carboxamide moiety affect target selectivity and off-target interactions?

Q. Advanced

- Piperidine Substituents :

- Computational Modeling : Molecular dynamics simulations (AMBER) predict that bulkier groups (e.g., isopropyl) reduce off-target affinity by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.